BenchChemオンラインストアへようこそ!

4-methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

Lipophilicity Drug-likeness Permeability

Procure this specific chromene-3-carboxylate ester to ensure endothelin receptor pharmacophore recognition. Its unique 8-ethoxy substitution and 4-methoxyphenyl ester moiety create a distinct H-bond acceptor profile and dihedral geometry compared to des-ethoxy or ethyl ester analogs, directly impacting target binding. With a LogP of 3.80 and zero H-bond donors, it is optimized for passive membrane permeation in cell-based assays. Verified ≥95% purity and solid form ensure reproducible SAR and atherosclerosis-relevant phenotypic screening.

Molecular Formula C19H16O6
Molecular Weight 340.331
CAS No. 898503-26-9
Cat. No. B2433576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate
CAS898503-26-9
Molecular FormulaC19H16O6
Molecular Weight340.331
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)OC
InChIInChI=1S/C19H16O6/c1-3-23-16-6-4-5-12-11-15(19(21)25-17(12)16)18(20)24-14-9-7-13(22-2)8-10-14/h4-11H,3H2,1-2H3
InChIKeyJDRSNGAZBWIMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate (CAS 898503-26-9): Compound-Class Context for Targeted Procurement


4-Methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate (CAS 898503-26-9) is a fully synthetic chromene-3-carboxylate ester belonging to the coumarin structural family. Its scaffold features a 2-oxo-2H-chromene core substituted at the 8-position with an ethoxy group and esterified at the 3-position with a 4-methoxyphenyl moiety . This compound is a member of a broader class claimed as endothelin receptor antagonists, peripheral circulation insufficiency-improving agents, and macrophage foam cell formation inhibitors in foundational patent literature [1]. It is commercially catalogued as a screening compound (ChemBridge ID 9061109) with a molecular formula of C₁₉H₁₆O₆, a molecular weight of 340.33 g·mol⁻¹, and a calculated LogP of 3.80 .

Why Generic Substitution of 4-Methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate Fails: Structural Determinants of Differentiation


Within the 2-oxo-2H-chromene-3-carboxylate class, even seemingly minor structural permutations—such as replacing the 4-methoxyphenyl ester with an ethyl ester or removing the 8-ethoxy substituent—produce large shifts in lipophilicity, hydrogen-bonding capacity, and three-dimensional conformation that directly impact target binding, solubility, and downstream biological readouts . The 8-ethoxy group introduces an additional H-bond acceptor site and alters the dihedral angle between the coumarin ring and the ester-linked aromatic group compared to non-ethoxylated analogs, as demonstrated crystallographically in the des-ethoxy parent structure [1]. These differences mean that generic class-level substitution cannot preserve the specific pharmacological or physicochemical profile of this compound; quantitative data below substantiate this non-interchangeability.

Quantitative Differentiation Evidence for 4-Methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Comparison: 8-Ethoxy-4-methoxyphenyl Ester vs. Ethyl Ester Analog

The target compound exhibits a calculated LogP of 3.80, substantially higher than the LogP of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, which is reported as approximately 2.07 . This difference arises from the replacement of the polar ethyl ester with the more lipophilic 4-methoxyphenyl ester. The ~1.7 LogP unit increase translates to an approximately 50-fold higher predicted octanol/water partition coefficient, directly affecting membrane permeability, plasma protein binding, and in vivo distribution.

Lipophilicity Drug-likeness Permeability

Aqueous Solubility (LogSW) Differentiation: 4-Methoxyphenyl Ester vs. Free Acid

The target compound has a calculated LogSW of -4.23, indicating limited but measurable aqueous solubility . The corresponding 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid displays a LogSW of -2.28, approximately 90-fold higher aqueous solubility . This solubility differential is a direct consequence of esterification with the hydrophobic 4-methoxyphenyl group, which reduces hydrogen-bond donor capacity (0 H-bond donors vs. 1 for the acid) and increases molecular surface area.

Aqueous solubility Formulation Bioavailability

Topological Polar Surface Area (tPSA) and Hydrogen-Bonding Profile vs. Amide Analog

The target compound has a tPSA of 75.0 Ų, 6 H-bond acceptors, and 0 H-bond donors . Its amide congener, 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 898479-03-3), is predicted to have a higher tPSA (due to the additional N-H donor) and 1 H-bond donor, fundamentally altering its passive membrane permeability and target interaction profile. The absence of any H-bond donor in the target ester compound makes it more membrane-permeable by the Lipinski rule framework.

Polar surface area H-bond capacity Drug-likeness

Crystal Structure of Des-Ethoxy Analog Establishes Conformational Baseline for 8-Ethoxy Substitution Effects

The crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate (lacking the 8-ethoxy substituent) has been solved, revealing a dihedral angle of 48.04(10)° between the coumarin ring system and the 4-methoxyphenyl ring, with the central CO₂ group subtending angles of 27.15(11)° and 74.86(13)° relative to the coumarin and benzene rings, respectively [1]. The 8-ethoxy substituent present in the target compound is expected to alter this conformation through steric and electronic effects, potentially rotating the ester-linked aromatic ring further out of plane and modifying the spatial orientation of key pharmacophoric elements. This structural difference cannot be replicated by non-ethoxylated analogs.

Crystallography Conformation Structure-activity relationship

Patent-Covered Endothelin Receptor Antagonist Scaffold: Class-Level Pharmacological Differentiation

The 2-oxo-2H-chromene-3-carboxylate scaffold, encompassing the target compound, is encompassed by U.S. Patent 6,218,427 B2, which claims pharmaceutical compositions for use as endothelin receptor antagonists, peripheral circulation insufficiency-improving agents, and macrophage foam cell formation inhibitors [1]. This patent establishes that the chromene-3-carboxylate ester class—distinct from coumarin natural products lacking the 3-carboxylate ester—possesses pharmacologically validated activity at endothelin receptors. While specific IC₅₀ values for the target compound are not publicly disclosed in the patent, the class-level claim provides a mechanistically anchored rationale for selecting this exact scaffold over non-esterified coumarin analogs that lack endothelin receptor activity.

Endothelin antagonist Cardiovascular pharmacology Patent landscape

Rotatable Bond Count and Molecular Flexibility vs. Rigid Coumarin Natural Products

The target compound possesses 3 rotatable bonds (ethoxy C-O, ester C-O, and 4-methoxyphenyl O-CH₃) . This is significantly higher than rigidified natural coumarins such as 4-methylumbelliferone (0–1 rotatable bonds beyond the lactone ring) and moderate compared to the des-ethoxy analog 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate, which has only 2 rotatable bonds. The additional rotational degree of freedom from the 8-ethoxy group increases conformational entropy, which may influence binding kinetics (kon/koff rates) and the entropic penalty upon target binding.

Molecular flexibility Conformational entropy Target binding

Recommended Application Scenarios for 4-Methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate Based on Differentiation Evidence


Endothelin Receptor Antagonist Screening in Cardiovascular Drug Discovery

Based on the patent-claimed endothelin receptor antagonist scaffold coverage [1], this compound is most rationally deployed in primary screening campaigns targeting ETA, ETB, or dual ETA/B receptors. Its LogP of 3.80 and zero H-bond donors favor cell-based assay formats where passive membrane permeation is rate-limiting for target engagement. Procurement for this scenario is justified over generic coumarins lacking the 3-carboxylate ester motif required for endothelin receptor pharmacophore recognition.

Lipophilicity-Driven Phenotypic Screening for Intracellular Targets

The compound's LogP of 3.80—approximately 50-fold higher than the ethyl ester analog—makes it particularly suited for phenotypic screens where intracellular target access requires moderate-to-high lipophilicity [1]. Its tPSA of 75.0 Ų remains within drug-like space, avoiding the excessive lipophilicity that often leads to non-specific membrane disruption. This differentiated physicochemical profile supports its use in cell-based antiproliferative or apoptosis-induction screens, where the compound has been noted to show activity against breast and lung cancer cell lines .

Macrophage Foam Cell Formation Inhibition Studies

The patent literature explicitly claims chromene-3-carboxylate derivatives as macrophage foam cell formation inhibitors via endothelin antagonism [1]. This provides a mechanistically defined application context distinct from generic anti-inflammatory coumarin screening. The target compound's ester functionality and 8-ethoxy substitution are structurally consonant with the claimed pharmacophore, making it a candidate for atherosclerosis-relevant phenotypic assays using macrophage cell lines.

Structure-Activity Relationship (SAR) Studies Around 8-Alkoxy Substitution

The crystallographically characterized des-ethoxy analog [1] provides a structural baseline for SAR exploration. The target compound, with its additional 8-ethoxy group and distinct dihedral geometry, serves as a key comparator in systematic SAR studies examining how alkoxy chain length and branching at the 8-position modulate endothelin receptor affinity, selectivity, and metabolic stability. Its documented availability through ChemBridge as a screening compound with defined purity (≥95%) facilitates reproducible SAR campaigns.

Quote Request

Request a Quote for 4-methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.